molecular formula C20H18ClNO5S B2867248 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide CAS No. 896314-51-5

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2867248
CAS No.: 896314-51-5
M. Wt: 419.88
InChI Key: RBKKEUMIIWCLHY-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative featuring a benzenesulfonyl group, a furan-2-yl substituent, and a 4-chlorophenoxy moiety. The compound’s design combines sulfonamide and heterocyclic motifs, which are common in pharmaceuticals targeting enzyme inhibition (e.g., 17β-hydroxysteroid dehydrogenase) or antimicrobial activity .

Key structural attributes:

  • Benzenesulfonyl group: Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Furan-2-yl: A five-membered oxygen-containing heterocycle that contributes to electronic and steric effects.
  • 4-Chlorophenoxyacetamide: A polar substituent that improves solubility and modulates intermolecular interactions.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S/c21-15-8-10-16(11-9-15)27-14-20(23)22-13-19(18-7-4-12-26-18)28(24,25)17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKEUMIIWCLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride.

    Furan Derivative Preparation: Furan-2-carboxylic acid is converted to its corresponding furan-2-yl derivative.

    Coupling Reaction: The benzenesulfonyl chloride is then reacted with the furan-2-yl derivative under basic conditions to form the intermediate.

    Final Coupling: The intermediate is then coupled with 4-chlorophenoxyacetic acid under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties due to the presence of the furan ring.

    Biological Studies: The compound is used in research to understand its interaction with various biological targets.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group may enhance the compound’s binding affinity to its targets, while the chlorophenoxy group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Sulfonyl-Containing Acetamides

Compound Name Key Substituents Synthesis Yield Key Findings/Applications Reference
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanylbenzyl, triazole, chlorophenyl Not reported Anticandidal activity; structural rigidity due to triazole
2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide 4-Methoxyphenylsulfonyl, thienyl Not reported Improved solubility vs. furan analogs; thienyl enhances π-π stacking
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Sulfonylhydrazinylidene, furan Not reported Potential antimicrobial agent; hydrazine linker improves flexibility

Key Observations :

  • Sulfonyl Group Variations : The benzenesulfonyl group in the target compound may offer better metabolic stability compared to methylsulfanyl () or methoxyphenylsulfonyl () derivatives, as bulky aromatic sulfonates resist enzymatic degradation .
  • Heterocyclic Moieties : Replacing furan with thiophene (as in ) increases hydrophobicity but may reduce hydrogen-bonding capacity due to sulfur’s lower electronegativity vs. oxygen .

Chlorophenoxyacetamide Derivatives

Compound Name Key Substituents Synthesis Yield Key Findings/Applications Reference
N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine (25) Chlorophenoxy, ethylamine 19% Moderate 17β-HSD inhibition; low yield due to multi-step synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl Not reported Intermediate for heterocyclic synthesis; nitro group aids crystallinity
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide Dimethylaminoethyl Not reported Enhanced solubility; potential CNS applications

Key Observations :

  • Chlorophenoxy Group: The 4-chlorophenoxy moiety is a common pharmacophore in enzyme inhibitors (e.g., 17β-HSD), with halogen atoms enhancing target binding via halogen bonding .
  • Synthesis Challenges : Low yields (e.g., 14–19% in ) are observed in analogs requiring imine formation or Grignard reactions, suggesting the target compound may face similar synthetic hurdles .

Heterocyclic and Triazole-Linked Analogs

Compound Name Key Substituents Synthesis Yield Key Findings/Applications Reference
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophen-2-yl, triazole Not reported Broad-spectrum antimicrobial activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-2-yl, triazole Not reported Improved antifungal activity vs. non-heterocyclic analogs

Key Observations :

  • Triazole vs. Furan : Triazole-linked compounds () exhibit stronger antimicrobial activity due to their ability to coordinate metal ions, whereas furan derivatives may prioritize electronic effects over metal binding .

Structural and Functional Insights

  • Steric Considerations : The benzenesulfonyl group adds steric bulk, which may limit binding in narrow enzymatic pockets but improve selectivity .
  • Synthetic Feasibility : Analogous compounds (e.g., ) suggest that the target compound’s synthesis would require optimized imine formation and Grignard reactions, with yields likely below 30% .

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a compound of interest due to its potential biological applications, particularly in the field of pharmacology. This compound exhibits various biological activities, including sodium channel inhibition and anti-inflammatory properties, making it a candidate for therapeutic development.

Chemical Structure

The compound's structure can be represented as follows:

N 2 benzenesulfonyl 2 furan 2 yl ethyl 2 4 chlorophenoxy acetamide\text{N 2 benzenesulfonyl 2 furan 2 yl ethyl 2 4 chlorophenoxy acetamide}

This structure highlights the presence of a benzenesulfonyl group and a furan moiety, which are critical for its biological activity.

Sodium Channel Inhibition

Recent studies have identified this compound as a dual inhibitor of sodium channels Nav1.3 and Nav1.7. These channels are crucial in pain signaling pathways. The compound demonstrated significant potency in blocking these channels, which could lead to its use in pain management therapies .

Anti-inflammatory Effects

In vitro experiments have shown that this compound can inhibit the liberation of arachidonic acid from cell membranes, a key step in the inflammatory response. The IC30 values for related compounds have been reported as low as 0.009 µM, indicating strong potential for anti-inflammatory applications .

In Vivo Efficacy

A notable study evaluated the effects of compounds similar to this compound on myocardial infarction in rats. The administration of these compounds prior to coronary occlusion resulted in a significant reduction in infarct size, suggesting protective cardiovascular effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has provided insights into how modifications to the chemical structure influence biological activity. For instance, the incorporation of various substituents on the benzenesulfonamide backbone has been shown to enhance sodium channel inhibition and anti-inflammatory effects .

Data Tables

Property Value
Sodium Channel Target Nav1.3, Nav1.7
IC30 (Arachidonic Acid) 0.009 µM
In Vivo Model Myocardial Infarction Rat Model
Protective Dose >0.3 mg/kg

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